REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2].[OH:9]O>C(O)(=O)C>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N+:4]=1[O-:9])[CH3:2]
|
Name
|
solution
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
1586 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room RT
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (8×1.0 L)
|
Type
|
WASH
|
Details
|
washed with saturated Na2SO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vaccuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=[N+](C=CC=C1)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |